Product packaging for SSR97225(Cat. No.:)

SSR97225

Cat. No.: B1191850
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Chemical Compound Research in Biomedical Sciences

Chemical compound research in biomedical sciences is a dynamic field dedicated to the discovery, synthesis, and characterization of molecules that interact with biological systems. This interaction can range from modulating enzymatic activity to disrupting cellular structures, ultimately aiming to understand or alter biological functions for therapeutic benefit aut.ac.nznovartis.comontosight.ai. The systematic investigation of chemical compounds allows researchers to illuminate complex biological pathways, validate potential drug targets, and develop lead compounds for drug discovery programs bcm.eduontosight.ai. Modern approaches often leverage multi-omics data integration and computational modeling to predict and simulate the behavior of these compounds within biological contexts, fostering a virtuous cycle where biological insights drive technological advancements and computational tools.

Classification of SSR97225 as a Research Compound

This compound is classified as a microtubule-targeting agent (MTA), a class of compounds known for their ability to interfere with microtubule dynamics within cells ontosight.ai. More specifically, this compound functions as a colchicine (B1669291) site-binding drug ontosight.ai. Its primary mechanism of action involves the depolymerization of microtubules, meaning it disrupts the assembly and stability of these critical cellular structures ontosight.ai. This compound was developed by Sanofi-Aventis, indicating its origin within a pharmaceutical research and development pipeline ontosight.ai.

Historical Context of Related Compound Discovery and Initial Research Avenues

The study of microtubule dynamics has a significant historical presence in oncology research, as microtubules are vital for various cellular processes, including cell division ontosight.ai. Interfering with these dynamics has proven to be an effective strategy in cancer therapy. The discovery of various microtubule-targeting agents has shaped this research avenue. These agents generally fall into two categories: those that promote microtubule stabilization and those that induce depolymerization ontosight.ai.

Historically, compounds like the taxanes (e.g., paclitaxel (B517696) and docetaxel) and epothilones are known for stabilizing microtubules, leading to aberrant mitotic spindle formation and cell cycle arrest ontosight.ai. Conversely, vinca (B1221190) alkaloids and colchicine are well-established examples of agents that cause microtubule depolymerization ontosight.ai. This compound belongs to this latter group, acting at the colchicine binding site to exert its depolymerizing effect on microtubules ontosight.ai.

Initial research avenues for this compound were primarily focused on its potential application in oncology, particularly its capacity to disrupt tumor vasculature ontosight.ai. This approach aimed to starve tumors of blood supply, thereby inhibiting their growth. This compound was noted to be undergoing early clinical development in this context, highlighting its progression from a research compound to a candidate for further investigation in biological systems ontosight.ai.

Data Tables

Table 1: Classification and Mechanism of Microtubule-Targeting Agents (MTAs)

Compound Class/ExampleMechanism of ActionTarget Site (if applicable)
This compoundMicrotubule depolymerizationColchicine binding site
ColchicineMicrotubule depolymerizationColchicine binding site
Vinca AlkaloidsMicrotubule depolymerizationVinca alkaloid domain
Taxanes (e.g., Paclitaxel, Docetaxel)Microtubule stabilizationTaxane (B156437) binding site
EpothilonesMicrotubule stabilizationNear taxane binding site
TaccalonolidesMicrotubule stabilizationDistinct from other MTAs
NPI-2358Microtubule depolymerizationColchicine binding site

Properties

Molecular Formula

C42H53ClN4O7S

Appearance

Solid powder

Synonyms

SSR97225;  SSR 97225;  SSR-97225.; NONE

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Ssr97225

Elucidation of Target Interactions at the Subcellular Level

SSR97225 exerts its effects by directly engaging with specific binding sites on tubulin, thereby interfering with the intricate processes of microtubule assembly and disassembly.

Specific Binding Sites on Tubulin/Microtubules

The precise localization of this compound's binding activity on tubulin is crucial for understanding its mechanism of action.

This compound is recognized as a colchicine (B1669291) site-binding agent. rssing.com The colchicine binding site is situated at the interface of the α/β-tubulin heterodimer, specifically adjacent to the GTP-binding site of α-tubulin. rssing.comnih.gov Colchicine, a well-characterized microtubule depolymerizing agent, preferentially binds to unpolymerized tubulin heterodimers present in solution. rssing.com This binding event results in the formation of a stable complex, which effectively inhibits microtubule dynamics upon its incorporation into microtubule ends. rssing.com The interaction at this site is distinct from those of other microtubule-targeting agents, such as taxanes and vinca (B1221190) alkaloids. nih.gov

Unlike vinca alkaloids, which bind to β-tubulin near the GTP binding site and inhibit microtubule assembly, this compound's primary mode of action is characterized by its interaction with the colchicine binding site. rssing.comnih.gov This indicates that this compound operates through a distinct mechanism compared to agents targeting the vinca alkaloid domain of tubulin.

Mechanisms of Microtubule Dynamics Modulation

The binding of this compound to tubulin leads to profound changes in the dynamic equilibrium of microtubules within the cell.

This compound functions as a microtubule depolymerizing agent. rssing.comuni-freiburg.de Similar to colchicine, its binding is understood to cause microtubule depolymerization, potentially by disrupting lateral contacts between protofilaments. rssing.com This disruption leads to the breakdown of the microtubule structure, which is essential for various cellular processes, including cell division.

The interaction of this compound with tubulin significantly impacts the tubulin polymerization equilibrium. By preferentially binding to unpolymerized tubulin heterodimers, this compound forms a stable complex that effectively inhibits microtubule dynamics. rssing.com This action shifts the dynamic equilibrium towards the depolymerized state, preventing the assembly of new microtubules and promoting the disassembly of existing ones. rssing.com Tubulin polymerization assays are commonly employed to measure this shift in equilibrium, demonstrating the inhibitory effect of compounds like this compound on tubulin polymerization. uni-freiburg.de

Key Pharmacodynamic Characteristics of this compound

CharacteristicDescription
Target ProteinTubulin (α/β-tubulin heterodimer)
Binding SiteColchicine binding site (at the α/β-tubulin interface) rssing.comnih.gov
Primary EffectMicrotubule depolymerization rssing.comuni-freiburg.de
MechanismInhibition of tubulin polymerization; disruption of lateral protofilament contacts rssing.com
Binding PreferencePreferential binding to unpolymerized tubulin heterodimers rssing.com

Comparison of Microtubule-Targeting Agent Binding Sites

Agent ClassBinding Site on TubulinPrimary Effect on Microtubules
This compoundColchicine binding site (α/β-tubulin interface) rssing.comnih.govDepolymerization rssing.comuni-freiburg.de
ColchicineColchicine binding site (α/β-tubulin interface) rssing.comnih.govDepolymerization rssing.com
Vinca Alkaloidsβ-tubulin (near GTP binding site) rssing.comnih.govInhibition of assembly, depolymerization at higher concentrations rssing.com
TaxanesWithin the lumen of polymerized microtubules rssing.comStabilization, promotion of polymerization rssing.com

Cellular Responses and Signaling Pathway Perturbations

The primary cellular responses to this compound stem from its ability to interfere with microtubule function, leading to profound effects on cell proliferation, cell cycle progression, and programmed cell death.

Cellular Antiproliferative Effects in Research Models

As an antimitotic agent and tubulin inhibitor, this compound is designed to exert significant antiproliferative effects in various research models. By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a structure crucial for cell division. This interference with mitosis directly translates into an inhibition of cell proliferation, a hallmark of its potential as an anticancer agent. While specific detailed research findings such as IC50 values across a broad panel of cell lines were not detailed in the provided information, its classification and mechanism of action strongly support its role in suppressing cellular growth in preclinical settings.

Modulation of Cell Cycle Progression

A key cellular response to this compound is its profound modulation of the cell cycle, leading to cell cycle arrest. Research indicates that this compound induces cell cycle arrest at the G2/M phase. The G2/M phase is a critical checkpoint in the cell cycle where cells prepare for and undergo mitosis (M phase) following DNA replication (S phase). By arresting cells at this juncture, this compound effectively prevents them from completing division. This mitotic arrest is a direct consequence of its action as a tubulin-targeting agent, which leads to aberrant mitotic spindle formation due to decreased microtubule dynamicity.

Induction of Apoptotic Pathways in Preclinical Cell Lines

The mitotic arrest induced by this compound ultimately leads to the induction of apoptotic pathways in preclinical cell lines. Apoptosis, or programmed cell death, is a highly regulated process essential for eliminating unwanted or damaged cells. Tubulin inhibitors, by causing prolonged mitotic arrest, trigger cellular signals that activate the apoptotic machinery.

Apoptosis typically proceeds through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptotic cell death. While specific details on the activation of particular caspases or modulation of Bcl-2 family proteins by this compound were not explicitly provided, its established mechanism of inducing mitotic arrest and subsequent apoptosis implies the involvement of these canonical apoptotic pathways.

Investigation of Effects on Tumor Vasculature in Cellular Models

This compound is recognized as a vascular disruption agent (VDA) that specifically targets and damages existing tumor vasculature nih.gov. This mechanism differentiates it from anti-angiogenic agents, which primarily aim to prevent the formation of new blood vessels nih.gov.

VDAs like this compound exert their effects by targeting the endothelial cells that line the blood vessels feeding tumors. In cellular models, these agents cause endothelial cells to undergo a morphological change, transforming from their characteristic thin, flat, and plate-like shape to a larger, more rounded form. This "ballooning" effect on endothelial cells leads to the restriction of blood flow within the tumor's microvasculature. The resulting disruption of blood supply causes necrosis or cell death within the tumor, ultimately leading to tumor regression or elimination. The abnormal and often leaky nature of tumor vasculature makes it a vulnerable target for such agents, as it can lead to inadequate perfusion and impaired delivery of vital nutrients and oxygen to the tumor cells.

Preclinical Pharmacological Investigations of Ssr97225 Efficacy

In Vitro Efficacy Studies

In vitro studies are crucial for understanding the direct cellular and molecular effects of a compound. SSR97225, as a colchicine (B1669291) site-binding agent, has been subject to such investigations to evaluate its antimitotic and vascular disrupting properties at the cellular level.

Evaluation in Established Cell Line Models

Preclinical evaluation of this compound has included its assessment in established cell line models. These studies are designed to determine the compound's direct cytotoxic effects and its ability to interfere with cellular processes critical for cancer cell survival and proliferation. While specific quantitative data, such as IC50 values across a panel of diverse cancer cell lines, were not explicitly detailed in the provided search results for this compound, the compound's classification as a tubulin inhibitor suggests its evaluation in assays measuring cell viability, proliferation, and cell cycle arrest. Such evaluations often involve high-throughput screening in panels like the NCI-60 cell line screens. wikipedia.orgbenchchem.com

Assessment of Compound Activity Across Diverse Biological Systems

Beyond general cytotoxicity, the activity of this compound has been assessed across diverse biological systems to understand its multifaceted effects. As a vascular disrupting agent, its impact on endothelial cells, which form the lining of blood vessels, is a key area of investigation. Compounds like this compound are known to disrupt tumor vasculature by inhibiting tubulin polymerization, leading to the destabilization of tumor endothelial cells. This mechanism aims to selectively induce tumor vascular collapse, thereby depriving tumors of blood supply and nutrients. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netresearchgate.net

Comparative Analysis with Other Mechanistically Similar Research Compounds

This compound belongs to a class of microtubule-targeting agents that bind to the colchicine site. Comparative analyses with other compounds sharing a similar mechanism of action are essential to position its potential efficacy. NPI-2358 (Nereus) is frequently mentioned alongside this compound as another colchicine site-binding drug that disrupts tumor vasculature. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netresearchgate.netnih.gov Other established microtubule-targeting agents, such as taxanes (e.g., Paclitaxel (B517696), Docetaxel) and vinca (B1221190) alkaloids (e.g., Vincristine), also affect microtubule dynamics but typically bind to different sites on tubulin. For instance, taxanes stabilize microtubules, while colchicine site-binders like this compound are microtubule depolymerizers. wikipedia.orgmims.commims.comguidetopharmacology.orgnih.gov

The table below provides a general overview of the mechanisms of action for this compound and some other mechanistically similar or related compounds.

Compound NameMechanism of Action
This compoundTubulin inhibitor, colchicine site-binding, microtubule depolymerizer, vascular disrupting agent nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
NPI-2358Colchicine site-binding, damages tumor vasculature, inhibits tubulin polymerization wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netresearchgate.net
ColchicineMicrotubule destabilizer, inhibits microtubule polymerization nih.govwikipedia.orgfishersci.ca
PaclitaxelMicrotubule stabilizer, promotes tubulin assembly, inhibits disassembly wikipedia.orgmims.comguidetopharmacology.orgucdavis.edu
DocetaxelMicrotubule stabilizer, promotes tubulin assembly, inhibits depolymerization wikipedia.orgmims.com
VincristineMicrotubule destabilizer, binds irreversibly to microtubules, interferes with mitotic spindle formation nih.govwikidata.orgnih.gov
Combretastatin A4Tubulin polymerization inhibitor, colchicine site-binding, causes mitotic arrest, targets tumor vasculature wikipedia.orgnih.govguidetopharmacology.org
Cryptophycin 52Binds to microtubules, induces growth arrest and apoptosis nih.govresearchgate.net
DiscodermolidePromotes tubulin assembly, potent inhibitor of tumor cell growth wikipedia.org
Epothilone BMicrotubule stabilizing agent, induces hyperstable tubulin polymers, arrests cell cycling in mitosis lipidmaps.orgabcam.com

In Vivo Efficacy Studies in Non-Human Models

To translate in vitro findings into potential therapeutic applications, this compound has been investigated in in vivo non-human models, particularly in the context of solid tumors.

Application in Xenograft Models of Solid Neoplasms

This compound has been applied in xenograft models of solid neoplasms. These models involve implanting human cancer cells or tumor tissue into immunodeficient mice, allowing for the study of tumor growth and therapeutic responses in a living system. wikidata.orgfishersci.cafishersci.caguidetopharmacology.orgaltogenlabs.comnih.gov this compound, along with NPI-2358, has been noted to break down tumor vasculature in xenograft studies. wikipedia.orgworldscientific.com The ability of such compounds to inhibit tumor blood flow is a key indicator of their antineoplastic potential in vivo. wikipedia.orgwikipedia.org While specific quantitative data on tumor growth inhibition (TGI) or tumor regression for this compound in these models were not found in the provided snippets, its classification as a vascular disrupting agent implies that its efficacy in xenografts would be assessed by measuring parameters related to tumor vasculature disruption and subsequent tumor growth delay or regression.

Structure Activity Relationship Sar Studies of Ssr97225

Methodologies for SAR Determination in Chemical Biology

The determination of structure-activity relationships in chemical biology employs a diverse array of methodologies, broadly categorized into computational approaches and experimental characterization. These methods aim to correlate specific structural features of molecules with their observed biological activities, thereby providing insights crucial for drug discovery and optimization. sec.gov

Computational Approaches to Structural Analysis

Computational methods have revolutionized SAR analysis by enabling researchers to simulate, predict, and analyze molecular interactions with increased accuracy and efficiency, often reducing the need for extensive laboratory experimentation. worldscientific.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a widely used computational method that quantifies the relationship between chemical structure and biological activity through statistical and mathematical models. rssing.comkhiss.go.krcancer.gov These models use molecular descriptors to predict the activity of new compounds, facilitating the identification of promising drug candidates. khiss.go.kr

Molecular Modeling and Docking Simulations: These techniques utilize computer software to build and simulate three-dimensional models of molecules, helping to understand how compounds interact with their biological targets. researchgate.net Docking simulations, in particular, predict the binding modes and affinities of ligands within a target's active site. worldscientific.com

Virtual Screening: Computational tools enable virtual screening of large chemical libraries, allowing scientists to explore the potential efficacy of new compounds in silico before synthesis and experimental testing. worldscientific.com

R-Group Analysis: This method systematically analyzes chemical series by visualizing the impact of variations to R-groups, fragments, or linkers on compound properties. It helps in understanding how different substituents affect activity and can be used to analyze SAR across multiple scaffolds. cancer.gov

Matched Molecular Pair Analysis: This technique identifies pairs of molecules that differ only by a single, small chemical transformation. By comparing the biological activity of such pairs, researchers can identify key substitutions that significantly impact a compound's properties, guiding lead optimization strategies. cancer.gov

Activity Landscape Analysis: Activity landscapes graphically represent the relationship between compound structure and potency. These computer-generated models facilitate the large-scale analysis of SARs, complementing traditional approaches by integrating structural and potency information. nih.gov

Experimental Characterization of Structural Analogues

Experimental SAR studies involve the systematic synthesis and biological testing of compounds structurally related to a known active compound. researchgate.net

Synthesis and Testing of Analogues: Medicinal chemists synthesize a series of compounds with targeted structural modifications. The biological activity of each synthesized compound is then measured through various assays. researchgate.netkhiss.go.kr

Biological Assays: These assays measure the biological activity of a compound against a specific target, such as an enzyme, receptor, or cell. researchgate.net By comparing the activity of different analogues, researchers can identify structural features associated with increased or decreased activity. researchgate.netkhiss.go.kr

Observation of Structural Variations: This qualitative approach involves visually comparing the structures of active and inactive compounds within a series to infer which functional groups or structural motifs are crucial for activity. This is often guided by the experience and intuition of medicinal chemists. cancer.gov

Identification of Key Pharmacophore Features

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers, arranged in a specific three-dimensional spatial orientation. worldscientific.comresearchgate.net

However, specific detailed research findings on the key pharmacophore features of SSR97225 are not extensively detailed in publicly available scientific literature. While this compound is known to be a colchicine (B1669291) site-binding microtubule depolymerizing agent worldscientific.comresearchgate.netresearchgate.net, the precise pharmacophoric elements responsible for its interaction with the colchicine binding site on tubulin are not readily accessible in the general search results.

Elucidation of Structural Modifiers Influencing Biological Potency and Selectivity

Structural modifiers are specific chemical groups or changes within a molecule that, when altered, significantly impact its biological potency, selectivity, or other pharmacological properties. The elucidation of these modifiers is a core aspect of SAR studies, guiding the optimization of lead compounds. rssing.com

Implications for Rational Design of Novel Analogues

Rational drug design, heavily reliant on SAR insights, involves the deliberate and systematic creation of new compounds with improved therapeutic properties. By understanding how structural changes affect activity, researchers can predict the properties of un-synthesized compounds and prioritize those with the highest potential. rssing.com

Given the limited publicly available detailed SAR data for this compound, specific implications for the rational design of its novel analogues cannot be comprehensively outlined. In general, for compounds with well-defined SARs, this understanding would allow for:

Targeted Optimization: Designing analogues to enhance potency against the intended target while minimizing off-target effects. worldscientific.com

Improved Selectivity: Modifying structures to achieve a higher degree of specificity for the biological target, reducing potential side effects.

Enhanced Pharmacokinetic Properties: Designing analogues with improved absorption, distribution, metabolism, and excretion (ADME) profiles. rssing.com

Scaffold Hopping and Diversity: Utilizing SAR to explore new chemical scaffolds that retain desirable activity while offering novel intellectual property or improved properties. cancer.gov

Without detailed SAR information for this compound, the rational design of its novel analogues would rely on broader knowledge of colchicine site-binding agents and general medicinal chemistry principles.

Synthetic Chemistry and Derivatives Research of Ssr97225

Strategies for Total Synthesis of the Chemical Compound

The first total synthesis of Sch 53825 was successfully accomplished, providing a foundational strategy for accessing this complex molecule. The retrosynthetic analysis identified commercially available 5-hydroxy-1-tetralone as a key starting material. nih.govsemanticscholar.org

The key steps in the total synthesis of Sch 53825 are outlined below:

StepDescription
Starting Material 5-hydroxy-1-tetralone
Key Intermediate 1 Formation of a ketal from 5-methoxy-6-chlorotetralone and 1,8-dihydroxynaphthalene. nih.govsemanticscholar.org
Key Intermediate 2 Stereoselective epoxidation to introduce the epoxide functionality. nih.govsemanticscholar.org
Key Reaction 1 N-benzyl cinchoninium chloride-catalyzed asymmetric epoxidation: This crucial step established the stereochemistry of the epoxide ring. nih.govsemanticscholar.org
Key Reaction 2 Mitsunobu reaction: This reaction was employed to invert the stereochemistry of an alcohol precursor, which was essential for achieving the correct final stereoisomer. nih.gov
Final Steps Asymmetric reduction and subsequent cyclization to yield the final spirobisnaphthalene core of Sch 53825. nih.govsemanticscholar.org
Overall Yield 16% over 12 steps. nih.govsemanticscholar.org
Structure Verification The final product's structure was confirmed through 1H NMR, 13C NMR, HR-ESI-MS, and X-ray diffraction data. nih.gov

Design and Synthesis of SSR97225 Derivatives and Analogues

With a viable total synthesis established, research efforts were extended to the design and synthesis of derivatives and analogues of Sch 53825. This was aimed at exploring the structure-activity relationships and identifying compounds with potentially improved or novel biological activities.

Following the successful total synthesis, three new analogues of Sch 53825 were synthesized. nih.govsemanticscholar.org These analogues were designed with two chlorine atoms incorporated into the molecule. nih.govsemanticscholar.org The synthesis of these chlorinated analogues leveraged intermediates from the total synthesis of the parent compound. For instance, one analogue was conveniently prepared from an epoxide intermediate using cerium(III) chloride heptahydrate in a methanol/water mixture at reflux. nih.gov Another analogue, with a hydroxyl group at the β-position, was obtained by using cerium(III) chloride in acetonitrile at room temperature. nih.gov A third analogue was synthesized from a different intermediate to investigate the impact of substituting a methoxy group for a hydroxyl group at the C-5 position on the compound's cytotoxicity. nih.gov

The structures of these newly synthesized analogues were rigorously characterized using modern spectroscopic techniques, including 1H NMR, 13C NMR, and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), as well as X-ray diffraction. nih.gov

Synthetic Routes and Methodological Advancements

The synthetic route developed for the total synthesis of Sch 53825 represents a significant methodological advancement in the field of natural product synthesis. The chosen pathway, starting from 5-hydroxy-1-tetralone, proved to be efficient and adaptable. nih.govsemanticscholar.org

The key methodological advancements from this research include:

The application of an N-benzyl cinchoninium chloride-catalyzed asymmetric epoxidation for the stereocontrolled synthesis of the spirobisnaphthalene core. nih.govsemanticscholar.org

The strategic use of a Mitsunobu reaction for the inversion of stereochemistry, which was critical for the structural revision of the natural product. nih.gov

The development of a flexible synthetic platform that allows for the synthesis of not only the target natural product but also its analogues and other related compounds.

Chemical Modifications for Probing Target Interactions

While the total synthesis and derivatization of Sch 53825 have been achieved, publicly available literature does not currently detail specific chemical modifications of this compound for the purpose of probing its direct molecular interactions and identifying its cellular targets. However, established methodologies in chemical biology provide a framework for how such studies could be approached.

Photoaffinity Labeling: A common strategy for target identification is photoaffinity labeling. This would involve synthesizing a derivative of Sch 53825 that incorporates a photoreactive group, such as a benzophenone, an aryl azide, or a diazirine. mdpi.commdpi.com Upon binding to its target protein, the probe can be activated by UV light, leading to the formation of a covalent bond with the protein. The tagged protein can then be isolated and identified using mass spectrometry. The design of such a probe would require careful consideration of where to attach the photoreactive moiety to minimize disruption of the compound's binding affinity.

Affinity-Based Probes: Another approach involves the synthesis of an Sch 53825 analogue functionalized with a reporter tag, most commonly biotin. nih.govceltarys.com This biotinylated probe would be used in pull-down assays where it is incubated with cell lysates. The probe-protein complexes are then captured on streptavidin-coated beads, and the bound proteins are subsequently identified. nih.govnih.gov The linker connecting biotin to the pharmacophore must be carefully chosen to ensure it does not sterically hinder the interaction with the target protein.

These chemical biology tools, while not yet reported for Sch 53825, represent the next logical steps in elucidating its mechanism of action and identifying the specific cellular components with which it interacts.

Broader Mechanistic Insights and Biological Pathway Modulations

Exploration of Potential Off-Target Interactions in Preclinical Settings

For instance, NPI-2358, another colchicine (B1669291) site-binding agent, has been associated with hematologic dose-limiting toxicities (DLTs) that were hypothesized to stem from off-target effects on hematopoietic cells benchchem.com. This observation highlights a potential area of consideration for compounds that interact with the tubulin colchicine binding site, suggesting that careful evaluation of their impact on rapidly proliferating non-target cell populations, such as those in the hematopoietic system, is warranted in preclinical studies.

General preclinical strategies for identifying off-target binding include cell microarray assays, which screen for interactions with a broad array of human plasma membrane and secreted proteins criver.com. Such screenings are designed to identify biologically relevant off-target binding early in the development pipeline, thereby aiding in the prediction and explanation of potential toxicities, informing the selection of appropriate preclinical toxicology models, and prioritizing drug candidates with more favorable risk profiles criver.comdrugdiscoverynews.com. The inherent polypharmacology of many small molecules means that interactions with unintended biological targets are common, and these off-target effects can contribute to both preclinical and clinical outcomes drugdiscoverynews.com.

Interplay with Cellular Regulatory Networks

SSR97225's primary mechanism of action as a tubulin inhibitor directly influences fundamental cellular regulatory networks, particularly those governing cell cycle progression and cell fate rssing.combenchchem.com. Microtubules are dynamic polymers essential for numerous cellular functions, including maintaining cell shape, intracellular transport, and, critically, the precise segregation of chromosomes during mitosis benchchem.com.

At concentrations relevant for therapeutic effect, tubulin-targeting agents like this compound are known to disrupt normal microtubule dynamics. This disruption can lead to the formation of aberrant mitotic spindles, which in turn triggers mitotic arrest and subsequently initiates apoptosis in cancer cells benchchem.com. This forced halt in cell division and induction of programmed cell death represents a significant modulation of the cellular regulatory networks that control proliferation and survival.

While specific, detailed research findings on this compound's broader interplay with other complex cellular regulatory networks (e.g., specific gene regulatory networks or signaling pathways beyond the direct cell cycle machinery) are not extensively documented in the public domain, its foundational impact on microtubule function inherently affects a wide array of cellular processes that rely on an intact and dynamic microtubule cytoskeleton. The induction of mitotic arrest and apoptosis by this compound effectively imposes a terminal state on affected cells, thereby overriding or modulating the regulatory programs that typically sustain uncontrolled proliferation.

Mechanistic Contributions to Tumor Microenvironment Modulation in Non-Human Models

A key aspect of this compound's therapeutic strategy is its classification as a vascular disrupting agent (VDA) benchchem.comcriver.comnih.gov. In non-human models, such as murine xenograft studies, VDAs like this compound and other colchicine site-binding agents exhibit a distinct mechanistic contribution to modulating the tumor microenvironment by specifically targeting and damaging the established tumor vasculature benchchem.comnih.govresearchgate.netdovepress.com.

The vasculature within tumors is typically disorganized, structurally and functionally abnormal, and characterized by high heterogeneity and often suboptimal oxygenation compared to healthy tissues dovepress.com. VDAs exploit these vulnerabilities. Preclinical studies utilizing other tubulin-binding VDAs in highly vascularized xenograft tumor models in nude mice have demonstrated pronounced vascular-disrupting effects. These effects include a rapid and acute shutdown of blood flow, leading to hemorrhages and extensive central necrosis within the tumor mass nih.govresearchgate.net. This selective destruction of tumor blood vessels effectively deprives tumor cells of vital oxygen and nutrients, creating a severely hypoxic and nutrient-deprived microenvironment dovepress.commdpi.com.

The modulation of the tumor microenvironment through vascular disruption in non-human models contributes to anti-tumor efficacy by:

Inducing Hypoxia and Necrosis: By cutting off the blood supply, VDAs induce profound hypoxia and anoxia within the tumor, leading to widespread tumor cell death and necrosis nih.govresearchgate.netdovepress.com.

Altering Nutrient Supply: The disruption of blood flow also starves tumor cells of essential nutrients, further impeding their growth and viability dovepress.com.

Potential for Combination Therapies: The altered tumor microenvironment, particularly the induced hypoxia, can influence the effectiveness of other cancer therapies, such as radiation therapy, although careful consideration of treatment timing is necessary mdpi.com.

The observed efficacy of VDAs in preclinical models, such as the C3H mammary carcinoma model in mice, has been correlated with clinical outcomes, underscoring the relevance of these non-human models for studying the modulation of the tumor microenvironment mdpi.com.

Advanced Research Methodologies and Future Directions in Preclinical Ssr97225 Studies

Application of Omics Technologies (e.g., Proteomics, Transcriptomics)

Omics technologies, such as proteomics and transcriptomics, provide a global view of molecular changes within biological systems, offering unprecedented opportunities to advance the understanding of drug effects drugbank.comresearchgate.netnih.govrssing.com. For SSR97225, these technologies can be instrumental in dissecting its precise molecular footprint.

Transcriptomics : By analyzing the entire set of RNA transcripts, transcriptomics can reveal changes in gene expression profiles induced by this compound. This could identify pathways activated or suppressed by its antimitotic and vascular disrupting activities, providing insights into its cellular responses and potential resistance mechanisms rssing.comsec.gov. For instance, alterations in genes related to angiogenesis, cell cycle regulation, or apoptosis could be profiled to understand the downstream effects of this compound's tubulin inhibition and vascular disruption.

Proteomics : Proteomics, the large-scale study of proteins, can complement transcriptomics by directly identifying changes in protein abundance, modifications, and interactions following this compound treatment drugbank.comrssing.com. This could help pinpoint specific protein targets or pathways affected by the compound beyond its known interaction with tubulin. For a vascular disrupting agent, proteomics could reveal how this compound impacts endothelial cell proteins involved in vascular integrity or signaling. Sanofi-Aventis, the developer of this compound, has utilized toxicogenomic technologies and expression profiling databases in their research for novel biological targets, indicating a general inclination towards such advanced approaches.

The application of omics technologies to this compound could generate extensive datasets, as illustrated conceptually below:

Omics TechnologyPotential Application for this compoundExpected Data Output
TranscriptomicsIdentify gene expression changes related to vascular disruption and mitotic arrest.Differential gene expression, pathway enrichment.
ProteomicsCharacterize protein targets and signaling cascades affected by this compound.Protein abundance changes, protein-protein interactions.

High-Throughput Screening Approaches for Compound Characterization

High-throughput screening (HTS) is a robust and standard method in drug discovery, enabling the rapid testing of large numbers of compounds against specific biological targets. While this compound is already in development, HTS can still be applied for its advanced characterization.

Selectivity and Off-Target Profiling : HTS can be employed to screen this compound against a broad panel of targets (e.g., different tubulin isoforms, other cytoskeletal proteins, or unrelated enzymes and receptors) to assess its selectivity and identify potential off-target interactions that might contribute to its therapeutic effects or inform on potential side effects.

Synergy and Combination Studies : HTS can facilitate the identification of synergistic drug combinations with this compound by testing it in combination with vast libraries of approved drugs or experimental compounds. This approach could uncover novel therapeutic strategies for overcoming resistance or enhancing efficacy in various cancer types.

Phenotypic Screening : Beyond target-based assays, phenotypic HTS could be used to characterize this compound's effects on complex cellular processes, such as cell migration, invasion, or angiogenesis in diverse tumor microenvironment models, further elucidating its vascular disrupting properties.

Innovative In Vitro and In Vivo Model Development (Non-Human)

The development and utilization of innovative preclinical models are critical for accurately predicting drug efficacy and safety in humans. This compound has been studied in xenograft models, demonstrating efficacy against solid tumors. Future preclinical studies can leverage more advanced models:

Advanced In Vitro Models :

3D Tumor Spheroids and Organoids : These models better mimic the physiological architecture and cellular interactions of solid tumors compared to traditional 2D cell cultures. For this compound, 3D models could provide a more accurate assessment of its ability to penetrate and disrupt tumor vasculature and induce cell death within a more complex tissue environment.

Organ-on-a-Chip Systems : Microphysiological systems, or organ-on-a-chip, can replicate human tissue structure and function, including vascular networks. A tumor-on-a-chip or vascularized tumor-on-a-chip could offer a highly controlled environment to study this compound's direct effects on tumor blood vessels, endothelial cell integrity, and drug delivery to the tumor core.

Innovative Non-Human In Vivo Models :

Patient-Derived Xenografts (PDX) : PDX models involve implanting human tumor tissue directly into immunodeficient mice, preserving the tumor's heterogeneity and microenvironment. These models are highly relevant for predicting clinical responses and could be used to evaluate this compound's efficacy in a more personalized context and investigate mechanisms of resistance in specific patient tumor types.

Genetically Engineered Mouse Models (GEMMs) : GEMMs that spontaneously develop tumors resembling human cancers can provide insights into this compound's activity in a fully immunocompetent host, allowing for the study of drug-immune system interactions, which is crucial for vascular disrupting agents.

Computational Modeling and Simulation for Pharmacological Prediction

Computational modeling and simulation play an increasingly vital role in drug design and development by predicting drug-target interactions, optimizing compound properties, and forecasting pharmacokinetic behavior researchgate.net.

Molecular Docking and Dynamics Simulations : These techniques can predict how this compound binds to its tubulin target at an atomic level, providing insights into binding affinity and conformational changes researchgate.net. This information can be used to guide rational design efforts to improve potency or reduce off-target binding.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate chemical structure with biological activity. For this compound, QSAR could help identify key structural features responsible for its antimitotic and vascular disrupting effects, facilitating the design of more potent or selective analogs researchgate.net.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction : In silico ADMET models predict the pharmacokinetic and toxicological properties of drug candidates, reducing the need for extensive experimental testing. For this compound, these models could forecast its absorption rates, distribution to various tissues (including tumors), metabolic pathways, and excretion routes, thereby optimizing its pharmacokinetic profile early in development. The FDA is increasingly leveraging AI-based computational modeling for preclinical safety studies.

A conceptual overview of computational modeling applications for this compound is presented in the table below:

Computational MethodPurpose for this compound
Molecular DockingPredict binding mode and affinity to tubulin.
QSARIdentify structural determinants of activity and optimize chemical structure.
ADMET PredictionForecast pharmacokinetic profile (absorption, distribution, metabolism, excretion).

Unexplored Research Avenues and Hypothesis Generation for Compound Development

Despite its progress, several unexplored research avenues and hypotheses exist for this compound, particularly given its dual mechanism of action as a colchicine (B1669291) site-binding antimitotic and vascular disrupting agent liu.edunih.govresearchgate.net.

Combination Therapies : A significant area for future research involves exploring this compound in combination with other therapeutic modalities. Hypotheses could include synergistic effects with conventional chemotherapies (e.g., DNA-damaging agents, other microtubule-targeting agents with different binding sites) or novel immunotherapies, where vascular disruption might enhance immune cell infiltration into tumors.

Mechanisms of Resistance : Investigating the mechanisms by which tumors develop resistance to this compound is crucial. This could involve identifying genetic mutations or adaptive cellular pathways that allow cancer cells to evade its antimitotic or vascular disrupting effects, leading to the development of strategies to overcome such resistance.

Exploration in Non-Oncology Indications : While primarily developed for oncology, the unique vascular disrupting properties of this compound might have applications in other diseases characterized by aberrant angiogenesis or vascular pathologies, such as certain inflammatory diseases or ocular conditions. Hypothesis generation could focus on identifying such novel indications.

Targeted Delivery Systems : Developing advanced drug delivery systems for this compound, such as nanoparticles or antibody-drug conjugates, could enhance its tumor-specific accumulation, reduce systemic exposure, and potentially improve its therapeutic index. Research could focus on designing systems that precisely deliver the compound to tumor vasculature or cancer cells.

These unexplored avenues, combined with advanced research methodologies, offer a roadmap for maximizing the therapeutic potential of this compound.

Q & A

Q. What is the molecular mechanism of SSR97225 in disrupting cancer cell proliferation?

this compound binds to the colchicine site of tubulin, inhibiting microtubule polymerization and arresting the cell cycle at the G2/M phase. This disrupts mitotic spindle formation, preventing chromosome segregation and triggering apoptosis. Preclinical studies highlight its vascular-disrupting effects, reducing tumor blood flow by destabilizing endothelial cell microtubules . To validate this mechanism, researchers should employ in vitro tubulin polymerization assays and cell cycle analysis (e.g., flow cytometry with propidium iodide staining) alongside immunofluorescence to visualize spindle disruption.

Q. Which experimental models are appropriate for studying this compound’s antitumor efficacy?

Orthotopic xenograft models and syngeneic tumors in mice are preferred for evaluating vascular disruption and tumor shrinkage. For mechanistic studies, use cancer cell lines with high mitotic indices (e.g., HeLa, A549) and endothelial cell cultures to assess vascular effects. Dose-response curves and time-lapse microscopy can quantify mitotic arrest and cytotoxicity .

Q. How can researchers assess this compound’s pharmacokinetic (PK) properties in preclinical studies?

Conduct plasma pharmacokinetic profiling via LC-MS/MS to measure drug concentration over time. Key parameters include maximum concentration (Cmax), half-life (t½), and area under the curve (AUC). Pair this with tissue distribution studies (e.g., tumor-to-plasma ratios) to evaluate drug penetration. Phase I trial data (NCT00547261) provide reference PK metrics for human extrapolation .

Advanced Research Questions

Q. What methodological challenges arise when designing clinical trials for tubulin-targeting agents like this compound?

Phase I trials face dose-limiting toxicities (DLTs) such as neutropenia and neuropathy, requiring careful dose escalation. Arm B of NCT00547261 (weekly dosing) may better balance efficacy and toxicity than Arm A (3-week cycles). Use adaptive trial designs with Bayesian modeling to optimize dosing schedules. Biomarkers like circulating tumor cells or vascular endothelial growth factor (VEGF) levels can stratify patients likely to respond .

Q. How should researchers resolve contradictions between preclinical and clinical data for this compound?

Preclinical models often overestimate efficacy due to interspecies metabolic differences. For this compound, phase I trials showed limited clinical activity despite promising preclinical results. To address this, integrate patient-derived xenografts (PDXs) with genetic profiling to identify resistant subtypes. Re-analyze clinical trial data for subgroup responses (e.g., tumors with high βIII-tubulin expression) .

Q. What statistical methods are recommended for analyzing synergistic effects when combining this compound with other therapies?

Use Chou-Talalay combination index (CI) analysis to quantify synergy in vitro. For in vivo studies, apply factorial ANOVA to compare monotherapy vs. combination effects. In clinical data, Bayesian hierarchical models can assess interaction effects while controlling for covariates like prior therapies. Evidence from NPI-2358 (a structural analog) suggests synergy with taxanes, which could inform this compound combination strategies .

Q. How can researchers optimize experimental protocols to minimize variability in microtubule dynamics assays?

Standardize tubulin purification protocols (e.g., using PEM buffer with GTP) and control temperature (37°C) during polymerization. Use real-time turbidity measurements at 350 nm to monitor polymerization kinetics. Include paclitaxel and colchicine as positive/negative controls. Replicate experiments across multiple cell batches and report coefficients of variation (CV) to ensure reproducibility .

Methodological Resources

  • Data Analysis : Follow CONSORT guidelines for clinical trial reporting and MIAME standards for microarray data. Use R/Bioconductor for dose-response modeling .
  • Experimental Design : Refer to NCI’s Cancer Biology & Therapy protocols for tubulin-binding agents .
  • Ethical Compliance : Adhere to ICH GCP guidelines for patient inclusion criteria and adverse event reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.